Propyl (3-phenylpropyl)carbamodithioate
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Overview
Description
Propyl (3-phenylpropyl)carbamodithioate is an organic compound with the molecular formula C13H19NS2. It is characterized by a propyl group attached to a carbamodithioate moiety, which is further linked to a 3-phenylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl (3-phenylpropyl)carbamodithioate typically involves the reaction of propylamine with 3-phenylpropyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Propyl (3-phenylpropyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various carbamodithioate derivatives.
Scientific Research Applications
Propyl (3-phenylpropyl)carbamodithioate has several scientific research applications:
Mechanism of Action
The mechanism of action of Propyl (3-phenylpropyl)carbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. This interaction is often mediated through the carbamodithioate moiety, which acts as a reactive site for nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3-phenylpropyl)carbamodithioate
- Ethyl (3-phenylpropyl)carbamodithioate
- Butyl (3-phenylpropyl)carbamodithioate
Uniqueness
Propyl (3-phenylpropyl)carbamodithioate is unique due to its specific propyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and butyl analogs. These differences can influence the compound’s reactivity, solubility, and biological activity .
Properties
CAS No. |
62604-29-9 |
---|---|
Molecular Formula |
C13H19NS2 |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
propyl N-(3-phenylpropyl)carbamodithioate |
InChI |
InChI=1S/C13H19NS2/c1-2-11-16-13(15)14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,14,15) |
InChI Key |
RVRFTLFMZSJWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=S)NCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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